2-Benzyl-acetoacetaldehyde
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Overview
Description
2-Benzyl-acetoacetaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of acetoacetaldehyde, where a benzyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-acetoacetaldehyde can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of transition metal catalysts in the reaction can enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-acetoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl acetoacetate or benzyl acetoacetic acid.
Reduction: Reduction of this compound can yield 2-benzyl-3-hydroxybutanal.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzyl acetoacetate, benzyl acetoacetic acid.
Reduction: 2-Benzyl-3-hydroxybutanal.
Substitution: Benzyl halides, benzyl nitro compounds.
Scientific Research Applications
2-Benzyl-acetoacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-acetoacetaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biomolecules, leading to the formation of various products.
Comparison with Similar Compounds
Benzyl acetone: Similar structure but lacks the aldehyde group.
Benzyl acetoacetate: Similar structure but has an ester group instead of an aldehyde.
Benzyl acetoacetic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
Uniqueness: 2-Benzyl-acetoacetaldehyde is unique due to the presence of both a benzyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Properties
IUPAC Name |
2-benzyl-3-oxobutanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYKJWOJOOXYOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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